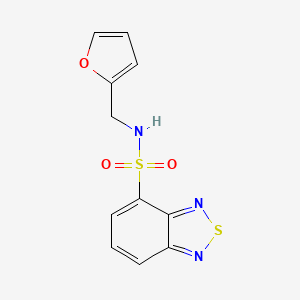

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

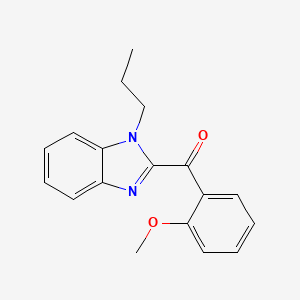

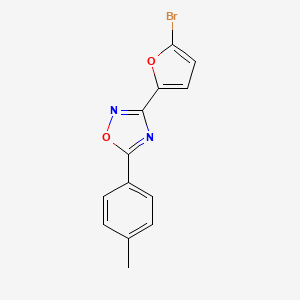

“N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide” is a complex organic compound. It likely contains a furylmethyl group (a furan ring with a methyl group), a benzothiadiazole group (a benzene ring fused with a thiadiazole ring), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two other oxygen atoms, one of which is bonded to a nitrogen atom) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the furylmethyl group might undergo reactions typical of furan rings, while the benzothiadiazole and sulfonamide groups might participate in reactions typical of their respective functional groups .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Optoelectronics

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been investigated for its potential use in organic electronic devices. Its electron-accepting properties make it suitable for organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Researchers explore its role as an electron transport material due to its favorable energy levels and charge mobility .

Catalysis and Green Chemistry

The compound’s unique structure and functional groups make it an interesting candidate for catalytic applications. Researchers have explored its use as a catalyst in selective oxidation reactions. For instance, it may participate in the oxidation of bio-based compounds like 5-hydroxymethyl furfural (HMF) to value-added products .

Materials Science and Nanotechnology

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide can be incorporated into polymer matrices to enhance material properties. Its conjugated structure contributes to improved charge transport and stability. Researchers investigate its use in conductive polymers, sensors, and nanocomposites .

Medicinal Chemistry and Drug Design

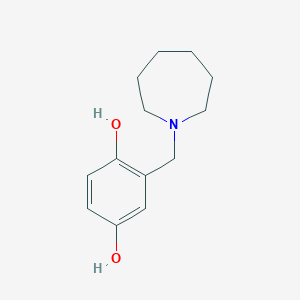

The compound’s heterocyclic scaffold and functional groups offer opportunities for drug development. Researchers explore its potential as a scaffold for designing bioactive molecules. It may serve as a starting point for developing antiviral, antibacterial, or anticancer agents .

Photophysical Studies and Fluorescent Probes

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide exhibits interesting photophysical properties. It absorbs light in the UV-visible range and emits fluorescence. Scientists use it as a fluorescent probe to study molecular interactions, binding events, and cellular processes .

Supramolecular Chemistry and Host-Guest Systems

The compound’s aromatic core and functional groups allow it to participate in host-guest interactions. Researchers explore its inclusion in supramolecular assemblies, such as cyclodextrin complexes or metal-organic frameworks. These systems have applications in drug delivery, sensing, and separation processes .

Wirkmechanismus

Target of Action

N-(2-furylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as Furosemide, is a potent loop diuretic that acts primarily on the kidneys . It is an anthranilic acid derivative .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This results in increased water loss from the body, which is beneficial in conditions such as congestive heart failure, liver failure, renal failure, and hypertension .

Biochemical Pathways

The biochemical pathways affected by Furosemide are primarily those involved in electrolyte reabsorption in the kidneys. By inhibiting this process, Furosemide disrupts the balance of electrolytes in the body, leading to increased excretion of water .

Pharmacokinetics

The pharmacokinetics of Furosemide have been studied in both healthy subjects and patients with renal insufficiency. On average, 70% of the oral Furosemide dose is absorbed . The drug is 97.6% bound to plasma albumins . The average serum clearance was 66 ml/min in the patients and 219 ml/min in the normal subjects, and the corresponding weight corrected clearances were 1.33 ml/min · kg and 2.96 ml/min · kg .

Result of Action

The primary result of Furosemide’s action is increased diuresis, or water loss from the body. This can help to reduce edema (swelling caused by excess fluid) in conditions such as congestive heart failure, liver cirrhosis, and renal disease .

Action Environment

The action of Furosemide can be influenced by various environmental factors. For example, the adenine-type cytokinins, kinetin [N-(2-furylmethyl)-3H-purin-6-amine] and 6-benzyladenine, are used in tissue culture technology . These substances can affect the stability and efficacy of Furosemide. Additionally, the diphenylurea-type cytokinins, thidiazuron, and forchlorfenuron are used as cotton defoliant and dropping of immature fruit in apple trees . These substances can also potentially interact with Furosemide, affecting its action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including using appropriate personal protective equipment and following safe laboratory practices .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S2/c15-19(16,12-7-8-3-2-6-17-8)10-5-1-4-9-11(10)14-18-13-9/h1-6,12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDFUWGGOXQNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Furan-2-YL)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)